molecular formula C22H27N3O3S B6583182 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide CAS No. 1252821-44-5

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide

Cat. No. B6583182
CAS RN: 1252821-44-5
M. Wt: 413.5 g/mol
InChI Key: BJEDUPAWPVFZKL-UHFFFAOYSA-N
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Description

The compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the ring system contains carbon, nitrogen, and sulfur atoms .


Molecular Structure Analysis

The compound contains a thieno[3,2-d]pyrimidine core, which is a bicyclic structure containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrimidine (a six-membered ring with four carbon atoms and two nitrogen atoms). The compound also has various substituents attached to this core, including a 3,4-dimethylphenyl group and a 3-methylbutyl group .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides). The compound can serve as an organoboron reagent in SM coupling reactions .

Properties::
Mechanism::
Applications::

Dihydropyrimidinediones Synthesis

The compound’s structure contains a dihydropyrimidinedione moiety. These derivatives have diverse applications:

Anticancer Agents::

Thiophene Derivatives

The compound also contains a thiophene group. Thiophenes find applications in various fields:

Pharmaceuticals::

Future Directions

The study of thieno[3,2-d]pyrimidines is an active area of research due to their presence in a variety of biologically active compounds. Future research could involve exploring the properties and potential applications of this specific compound .

properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-14(2)7-9-23-19(26)13-24-18-8-10-29-20(18)21(27)25(22(24)28)12-17-6-5-15(3)16(4)11-17/h5-6,8,10-11,14H,7,9,12-13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEDUPAWPVFZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide

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